5-Bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethoxy)aniline
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Overview
Description
5-Bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethoxy)aniline is a complex organic compound characterized by the presence of a bromine atom, a tetrahydropyran ring, and a trifluoromethoxy group attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of aniline derivatives followed by the introduction of the tetrahydropyran ring and the trifluoromethoxy group. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The bromine atom and other functional groups can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of aniline derivatives.
Scientific Research Applications
5-Bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethoxy)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity, receptor binding, or other cellular processes. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated aniline derivatives and those containing tetrahydropyran or trifluoromethoxy groups. Examples include:
- 5-Bromo-2-(trifluoromethoxy)aniline
- N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethoxy)aniline
Uniqueness
The uniqueness of 5-Bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethoxy)aniline lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-N-(oxan-4-ylmethyl)-2-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3NO2/c14-10-1-2-12(20-13(15,16)17)11(7-10)18-8-9-3-5-19-6-4-9/h1-2,7,9,18H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSWTISYLCFNBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=C(C=CC(=C2)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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